2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose

Vue d'ensemble

Description

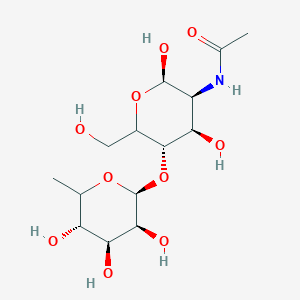

2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a methyloxan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and acylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product in a highly pure form.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at vicinal diol sites (C3 and C4 of the glucopyranose moiety) under controlled conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium periodate | Aqueous solution, pH 4–6, 25°C | Cleavage to form aldehydes/carboxylic acids |

Mechanistic Insight : Periodate selectively oxidizes 1,2-diols, breaking the glucopyranose ring and generating reactive carbonyl intermediates. This reaction is critical for structural analysis via mass spectrometry.

Reduction Reactions

Reduction targets carbonyl groups formed during oxidation or inherent hemiacetal structures.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium borohydride | Methanol, 0–5°C | Reduction to alcohols |

Key Observation : Borohydride reduces aldehyde intermediates to stable alcohols without affecting the acetamido group. This property is exploited in derivatization for chromatographic analysis.

Substitution Reactions

The acetamido group (-NHCOCH₃) at C2 is susceptible to nucleophilic substitution under basic conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydroxylamine | Ethanol, reflux | Replacement with -NHOH group | |

| Hydrazine hydrate | Aqueous NaOH, 60°C | Formation of hydrazide derivative |

Stereochemical Considerations : Substitution retains the α-configuration of the fucopyranosyl linkage due to steric hindrance from the bulky glycosidic group .

Glycosidic Bond Hydrolysis

The α(1→4) glycosidic bond between fucose and GlcNAc is selectively cleaved under acidic or enzymatic conditions.

| Method | Conditions | Product | Reference |

|---|---|---|---|

| Trifluoroacetic acid | 0.1 M TFA, 100°C, 2 hr | Free GlcNAc and L-fucose | |

| α-L-Fucosidase | pH 5.0, 37°C | Enzymatic release of fucose |

Applications : Hydrolysis is utilized in glycobiology to study fucose-dependent cell adhesion mechanisms .

Derivatization for Analytical Chemistry

The compound is functionalized to enhance detection in mass spectrometry (MS) and HPLC.

| Derivatization | Reagent | Application | Reference |

|---|---|---|---|

| Permethylation | Methyl iodide, DMSO | MS analysis of glycosylation sites | |

| Fluorescent labeling | 2-Aminobenzamide | HPLC quantification |

Note : Permethylation improves volatility for gas chromatography-MS, while fluorescent tags enable ultrasensitive detection in biological samples .

Comparative Reactivity with Analogues

The α-L-fucose moiety imparts unique reactivity compared to similar disaccharides:

| Feature | Fuc1-α-4GlcNAc | GlcNAc-β(1→4)-GlcNAc |

|---|---|---|

| Periodate Oxidation | Rapid cleavage at C3–C4 | Resistant (no vicinal diols) |

| Enzymatic Hydrolysis | Sensitive to α-fucosidase | Requires β-hexosaminidase |

Structural Basis : The axial C2 hydroxyl of fucose stabilizes transition states in enzymatic reactions, enhancing hydrolysis rates .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, critical for its biological roles:

| pH | Half-Life (37°C) | Degradation Pathway |

|---|---|---|

| 2.0 | 15 min | Acid-catalyzed glycosidic cleavage |

| 7.4 | >24 hr | Stable |

| 9.0 | 8 hr | Base-induced acetamido hydrolysis |

Implications : Stability at neutral pH supports its function in extracellular glycoconjugates, while instability in acidic environments limits oral bioavailability .

Applications De Recherche Scientifique

Biological Significance

The compound is crucial for:

- Cell Adhesion : It participates in the adhesion process between bacterial cells and eukaryotic cells, which is vital for understanding infection mechanisms and developing antimicrobial strategies .

- Glycosylation Patterns : Its structure contributes to the glycosylation of proteins and lipids, influencing cellular recognition and signaling pathways .

Microbiology

- Studies have shown that this compound can inhibit bacterial adhesion to host cells. For instance, research indicates its potential use in preventing infections by blocking the interaction between pathogens and host tissues .

Cancer Research

- The fucosylation patterns involving this compound are linked to cancer progression. It serves as a marker for certain types of cancers due to its role in modulating cell surface interactions that promote tumor growth and metastasis .

Immunology

- In immunological studies, the oligosaccharide is explored for its ability to influence immune responses by modulating glycan structures on glycoproteins involved in immune signaling pathways .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose can be compared with other similar compounds, such as:

- N-[(2R,3S,4R,5S)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]formamide

- N-[(2R,3S,4R,5S)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]propionamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities

Activité Biologique

2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose, commonly referred to as Fuc1-α-4GlcNAc, is an amino disaccharide that plays a significant role in various biological processes. This compound consists of an alpha-L-fucose residue and a 2-acetamido-2-deoxy-D-glucopyranose residue linked by a (1→4) glycosidic bond. Its unique structural properties enable it to participate in critical biological activities, particularly in cell adhesion processes between bacterial and eukaryotic cells.

Basic Information

- Chemical Formula : C14H25NO10

- Molecular Weight : 367.35 g/mol

- CAS Number : 76211-71-7

- Appearance : White crystalline solid

Cell Adhesion and Interaction

One of the primary biological activities attributed to this compound is its involvement in cell adhesion mechanisms. This oligosaccharide is known to facilitate interactions between bacterial cells and eukaryotic cells, which is crucial in various physiological and pathological processes, including infection and inflammation .

Case Study: Bacterial Adhesion

A study highlighted the role of Fuc1-α-4GlcNAc in the adhesion of pathogenic bacteria to host tissues. The presence of this oligosaccharide on the surface of bacteria enhances their ability to adhere to epithelial cells, promoting colonization and infection. The mechanism involves specific recognition between the fucose moiety and lectin-like receptors on host cells .

Immunological Implications

Research indicates that this compound may also influence immune responses. By modulating cell surface interactions, it can affect leukocyte recruitment during inflammatory responses. In particular, its structural similarity to certain glycan motifs found on human cells allows it to interact with immune receptors, potentially leading to altered immune signaling pathways .

Antimicrobial Activity

Emerging evidence suggests that this compound may exhibit antimicrobial properties. Some studies have reported that derivatives of this compound can inhibit the growth of specific bacterial strains, although further research is necessary to fully elucidate these effects .

Summary of Key Studies

Potential Applications

The biological activities of this compound suggest several potential applications:

- Therapeutics for Infections : Targeting bacterial adhesion could lead to new strategies for preventing infections.

- Immunomodulators : Modulating immune responses through glycan interactions may provide therapeutic avenues for inflammatory diseases.

- Antimicrobial Agents : Exploring derivatives for their antimicrobial properties could lead to novel treatments against resistant bacterial strains.

Propriétés

IUPAC Name |

N-[(2R,3S,4R,5S)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4?,6?,7-,8+,9+,10-,11-,12+,13+,14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVYPLBRZMVZJE-ZLWCJOGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](OC2CO)O)NC(=O)C)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.